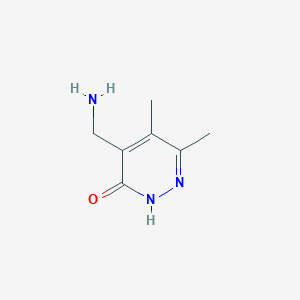

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11) |

InChI Key |

YKEOPTYELDYICA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyridazine (B1198779) Core Structures

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be synthesized through various methodologies, most of which involve the condensation of a precursor molecule containing a four-carbon chain with a hydrazine (B178648) derivative. thieme-connect.de

The most classical and widely utilized method for constructing the pyridazine core is the reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine (H₂NNH₂). This condensation reaction leads to the formation of the N-N bond and subsequent cyclization to yield a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring.

Another significant strategy is the inverse-electron-demand Diels-Alder reaction. rsc.org This approach often involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (an alkyne or alkene). rsc.orgorganic-chemistry.org The initial cycloaddition product spontaneously loses a molecule of nitrogen gas (N₂) to form the stable pyridazine ring. rsc.org A variety of precursors can be used in these ring-closure reactions, as detailed in the table below.

| Ring-Closure Strategy | Typical Precursors | Key Features |

| Hydrazine Condensation | γ-Ketoacids, 1,4-Diketones, Mucohalic acids | A fundamental and versatile method for forming the pyridazine-3(2H)-one scaffold. |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines, Alkynes, Enol ethers | Highly efficient for creating substituted pyridazines with good regioselectivity. organic-chemistry.orgcombichemistry.com |

| Cyclization of Hydrazones | β,γ-Unsaturated hydrazones | Copper-promoted cyclization provides access to 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org |

Once the pyridazine core is formed, functional groups can be introduced or modified. The introduction of alkyl groups onto a pyridazine ring can be accomplished through radical reactions. thieme-connect.de A common method involves the silver-catalyzed oxidative decarboxylation of carboxylic acids, which generates alkyl radicals that can substitute onto the electron-deficient pyridazine ring. thieme-connect.de

The introduction of a hydroxyl group often results in the formation of a pyridazinone, which exists in tautomeric equilibrium with its pyridazinol form. These are typically synthesized directly through the appropriate choice of precursors in the ring-closure step, such as using γ-ketoacids in condensation reactions with hydrazine. The hydroxyl group can also serve as an anchoring site for directing further chemical modifications. acs.org

Targeted Synthesis of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

The specific synthesis of this compound is not widely documented in a single procedure. However, a logical synthetic route can be constructed based on well-established chemical transformations, proceeding through key intermediates.

The synthesis logically begins with the construction of a pyridazin-3-ol core already bearing the 5,6-dimethyl substitution pattern. This can be achieved by selecting an appropriately substituted 1,4-dicarbonyl precursor to react with hydrazine. Following the formation of the 5,6-dimethylpyridazin-3-ol ring, the challenge lies in introducing the aminomethyl group at the C4 position. A direct one-step introduction is difficult; therefore, a stepwise approach using a functionalized one-carbon (C1) unit is necessary. This proceeds via a more stable and accessible precursor.

The most logical and efficient pathway to the target compound involves the use of 4-(hydroxymethyl)-5,6-dimethylpyridazin-3-ol (B2786766) as a key intermediate. The hydroxyl group of the hydroxymethyl (-CH₂OH) substituent is an excellent synthetic handle that can be readily converted into an amino group.

The synthesis of this hydroxymethyl precursor itself would likely involve the introduction of a formyl group (-CHO) at the C4 position of 5,6-dimethylpyridazin-3-ol, followed by reduction to the corresponding alcohol. The subsequent conversion of this hydroxymethyl intermediate to the final aminomethyl product is a standard two-step functional group transformation.

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group. A common method is its transformation into a halide, typically a chloride, by reacting 4-(hydroxymethyl)-5,6-dimethylpyridazin-3-ol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This reaction produces the highly reactive intermediate, 4-(chloromethyl)-5,6-dimethylpyridazin-3-ol.

Nucleophilic Substitution (Amination): The resulting chloromethyl intermediate is then subjected to amination. This involves a nucleophilic substitution reaction where the chloride is displaced by an amino group. ncert.nic.in This can be achieved using various nitrogen nucleophiles, such as ammonia (B1221849) (in a process known as ammonolysis), to yield the final product, this compound. ncert.nic.in

Chlorination Step: The conversion of the hydroxymethyl group to the chloromethyl intermediate requires careful temperature control to prevent side reactions. The reaction is often run at low temperatures (e.g., 0 °C) and may be performed in an inert solvent.

Amination Step: The nucleophilic substitution with ammonia or an amine source can be influenced by the solvent, temperature, and pressure. Using a sealed reaction vessel may be necessary to maintain a sufficient concentration of gaseous ammonia. The use of a base can help to neutralize the HCl generated during the reaction, driving it to completion. ncert.nic.in

Isolation and Purification: After the reaction sequence, the final product must be isolated from the reaction mixture. This typically involves a workup procedure to remove excess reagents and byproducts. Purification is commonly achieved through techniques such as recrystallization or column chromatography. The final product is often converted to a more stable and easily handled salt, such as the hydrochloride salt, by treatment with HCl. sigmaaldrich.comachmem.com

The table below summarizes key parameters that are typically optimized for this type of synthesis.

| Reaction Stage | Parameter to Optimize | Common Conditions/Reagents | Purpose |

| Chlorination | Reagent, Temperature | Thionyl chloride (SOCl₂), 0 °C to room temp. | Efficient conversion of -OH to -Cl without degrading the pyridazine ring. |

| Amination | Nitrogen Source, Solvent | Ammonia (NH₃), Ethanol or Methanol | Introduction of the -NH₂ group via nucleophilic substitution. |

| Purification | Method | Recrystallization, Column Chromatography | To achieve high purity of the final compound. |

| Final Form | Salt Formation | HCl in an organic solvent (e.g., ether) | To improve stability and handling of the final amine product. |

Identification and Preparation of Key Synthetic Intermediates

Advanced Synthetic Strategies for Pyridazine Derivatives

The synthesis of the pyridazine core, a key structural motif in "this compound," has been the subject of extensive research, leading to the development of sophisticated and efficient synthetic strategies. These modern approaches often prioritize atom economy, procedural simplicity, and the rapid generation of molecular complexity from readily available starting materials.

Domino reactions and multi-component reactions (MCRs) have emerged as powerful tools for the construction of pyridazine and pyridazinone frameworks. These reactions combine several bond-forming events into a single synthetic operation without isolating intermediates, thereby increasing efficiency and reducing waste.

A variety of MCRs have been developed for pyridazine synthesis. One notable approach involves the ultrasound-promoted, three-component synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst. researchgate.net Another uncatalyzed, one-pot, three-component method allows for the preparation of highly substituted pyridazines through a domino SN/condensation/aza-ene addition cyclization sequence. acs.org The synthesis of pyrazolo[3,4-b]pyridin-6-ones has been achieved through an effective one-pot strategy reacting 5-aminopyrazoles with azlactones under solvent-free conditions. nih.gov

Palladium/copper-catalyzed domino reactions have also been employed, for instance, in the synthesis of functionalized pyrrolo[1,2-b]pyridazines from (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles. This cascade process integrates a Sonogashira cross-coupling, an isomerization, and an intramolecular condensation. rsc.org Similarly, domino processes involving Pd-catalyzed Buchwald–Hartwig amination followed by intramolecular oxidative cyclodehydrogenation have been used to construct complex fused systems like indolopyrazines. nih.gov

The following table summarizes selected multi-component and domino strategies for the synthesis of pyridazine-related structures.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Arenes, cyclic anhydrides, aryl hydrazines | [bmim]Br/AlCl₃, ultrasound | Pyridazinones | researchgate.net |

| Three-component | Nitro ketene (B1206846) dithioacetal, 1,2-dicarbonyls, hydrazine | Uncatalyzed, one-pot | Highly substituted pyridazines | acs.org |

| Domino | (Hetero)aryl propargyl alcohols, 1-amino-2-bromopyrroles | Pd/Cu catalyst, base | Pyrrolo[1,2-b]pyridazines | rsc.org |

| Three-component | 5-Aminopyrazoles, azlactones | Solvent-free, then t-BuOK/DMSO | Pyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| Multi-component | Amines, aldehydes, isocyanides | Sc(OTf)₃, eucalyptol | Imidazo[1,2-b]pyridazines | researchgate.net |

The integration of green chemistry principles into synthetic organic chemistry has driven the development of more sustainable methods for preparing pyridazine derivatives. These methods focus on reducing environmental impact by using safer solvents, minimizing energy consumption, and employing recyclable catalysts.

Microwave-assisted synthesis is a prominent green technique that often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. acs.org For example, an efficient one-pot, four-component reaction to produce novel pyridine (B92270) derivatives has been successfully carried out under microwave irradiation in ethanol, an environmentally benign solvent. acs.orgnih.gov

The use of alternative reaction media is another cornerstone of green pyridazine synthesis. Ionic liquids have been investigated as recyclable solvents and catalysts, reducing the need for volatile organic compounds. researchgate.net In one instance, an imidazolium (B1220033) ionic liquid facilitated an inverse-electron-demand Diels-Alder reaction to create pyridazines, cutting reaction times from days to hours and allowing the ionic liquid to be reused multiple times. researchgate.net Bio-based solvents, such as eucalyptol, have also been successfully used in the multicomponent synthesis of imidazo-fused pyridazines. researchgate.net

Furthermore, the development of heterogeneous and nanocatalysts represents a significant advance. Nanocatalysts, such as ZnO or ZrO₂, offer high efficiency and can be used in green media like water or under solvent-free conditions, simplifying product isolation and catalyst recycling. rsc.org The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia over zeolite catalysts also presents a sustainable pathway to producing pyridines, the parent scaffold of pyridazines. rsc.org

The table below highlights several green approaches applied to the synthesis of pyridazine and related heterocyclic systems.

| Green Principle | Methodology | Catalyst/Solvent | Advantages | Reference |

| Energy Efficiency | Microwave-assisted synthesis | Ethanol | Shorter reaction times, high yields, low cost | acs.org |

| Alternative Solvents | Inverse Diels-Alder | Imidazolium ionic liquids | Reduced reaction time, catalyst/solvent recyclability | researchgate.net |

| Renewable Solvents | Groebke–Blackburn–Bienaymé MCR | Eucalyptol | Use of a bio-based, sustainable solvent | researchgate.net |

| Heterogeneous Catalysis | Multi-component condensation | ZnO nanoparticles | Solvent-free conditions, catalyst recyclability | rsc.org |

| Renewable Feedstocks | Thermo-catalytic conversion | HZSM-5 zeolite | Production from glycerol, a bio-renewable source | rsc.org |

Derivatization and Functionalization Strategies

The biological activity and physicochemical properties of a molecule like "this compound" can be fine-tuned through chemical modification of its functional groups and the pyridazine ring itself.

The primary amine of the aminomethyl group is a versatile functional handle for derivatization. It can readily undergo a variety of chemical transformations to introduce new functionalities, which can alter the molecule's polarity, size, and hydrogen bonding capabilities. Common derivatization reactions for primary amines include acylation, sulfonylation, and alkylation.

Acylation, the reaction with an acyl halide or anhydride, converts the primary amine to a secondary amide. This transformation is often used in chemical analysis to make amines less polar and more volatile for gas chromatography. nih.gov Sulfonylation, typically performed with a sulfonyl chloride (e.g., dansyl chloride), yields a sulfonamide, a common structural motif in medicinal chemistry. The use of dansyl chloride is particularly stable for derivatizing diamines and polyamines. nih.gov Reductive amination with aldehydes or ketones can introduce alkyl substituents, while direct alkylation with alkyl halides can lead to secondary or tertiary amines, though selectivity can be challenging.

The following table lists common reagents used for the derivatization of primary amines and the resulting functional groups.

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetic anhydride | Acetamide |

| Acylation | Benzoyl chloride | Benzamide |

| Sulfonylation | Dansyl chloride | Dansyl sulfonamide |

| Sulfonylation | Tosyl chloride | Tosyl sulfonamide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

The reactivity of the pyridazine ring in "this compound" is significantly influenced by the electronic properties of its substituents. The pyridazine ring itself is electron-deficient compared to benzene (B151609) due to the presence of two electronegative nitrogen atoms. This generally makes the ring resistant to electrophilic substitution and more susceptible to nucleophilic attack.

-OH (or its tautomer, =O at the 3-position): The hydroxyl group is a powerful electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). In its pyridazinone tautomeric form, the carbonyl group is strongly electron-withdrawing. This group significantly activates the ring towards electrophilic attack and can direct substitution.

-CH₃ (at the 5- and 6-positions): Methyl groups are weak electron-donating groups through induction (+I effect) and hyperconjugation. They slightly increase the electron density of the ring, making it more reactive towards electrophiles compared to an unsubstituted pyridazine.

-CH₂NH₂ (at the 4-position): The aminomethyl group is primarily an inductively electron-withdrawing group (-I effect) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution.

The combination of these substituents creates a complex electronic environment. The powerful electron-donating nature of the hydroxyl/oxo group is expected to be a dominant factor. Pyridazines typically resist direct nitration, but can undergo electrophilic substitution when activated by strong electron-donating groups. rsc.org Conversely, the electron-deficient nature of the pyridazine core, potentially enhanced by the carbonyl tautomer, makes the ring positions susceptible to nucleophilic aromatic substitution, especially if a leaving group is present. Studies on substituted pyridines, a related heterocycle, confirm that electron-donating groups increase basicity and reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect and direct nucleophilic attack. nih.govrsc.orgslideshare.net

The expected electronic effects of the substituents on the pyridazine ring are summarized below.

| Substituent | Position | Primary Electronic Effect | Expected Impact on Ring Reactivity |

| -OH / =O | 3 | Strong Electron-Donating (Resonance) / Strong Electron-Withdrawing (Induction) | Activates towards electrophilic substitution; directs substitution |

| -CH₂NH₂ | 4 | Weak Electron-Withdrawing (Induction) | Deactivates towards electrophilic substitution |

| -CH₃ | 5 | Weak Electron-Donating (Induction/Hyperconjugation) | Weakly activates towards electrophilic substitution |

| -CH₃ | 6 | Weak Electron-Donating (Induction/Hyperconjugation) | Weakly activates towards electrophilic substitution |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

Simulation of Interfacial Adsorption Phenomena

The study of how a molecule behaves at an interface, such as between a solid catalyst and a liquid solution or at a biological membrane, is crucial for understanding its reactivity, efficacy, and transport properties. For a molecule like 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol, computational simulations, particularly molecular dynamics (MD), are powerful tools to investigate these interfacial phenomena.

MD simulations can model the dynamic behavior of the molecule at an atomic level. This would involve placing the molecule in a simulated environment with a defined interface (e.g., a graphene sheet in water, a lipid bilayer) and calculating the forces between all atoms over time. The resulting trajectory provides insights into:

Adsorption Energy and Orientation: How strongly the molecule binds to the surface and its preferred orientation. The aminomethyl and hydroxyl groups would likely play a key role in forming hydrogen bonds with polar surfaces.

Conformational Changes: Whether the molecule changes its shape upon adsorption, which can affect its interaction with other molecules or receptor sites.

Solvent Reorganization: How the presence of the molecule alters the structure of the solvent (e.g., water) at the interface.

Such simulations are instrumental in fields like materials science (for designing corrosion inhibitors or coatings) and pharmacology (for understanding drug-membrane interactions).

Computational Studies on Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a critical consideration for pyridazinone derivatives as it can significantly influence their chemical properties and biological activity. nih.govresearchgate.net The compound this compound can exist in at least two tautomeric forms: the pyridazin-3-ol form and the pyridazin-3(2H)-one form. Computational chemistry, particularly Density Functional Theory (DFT), is a primary method for studying these equilibria. researchgate.net

In the gas phase, the intrinsic stability of different tautomers can be calculated without the influence of a solvent. DFT calculations at levels like B3LYP/6-311++G** are commonly used to optimize the geometry of each tautomer and calculate its electronic energy. researchgate.net For pyridazin-3(2H)-one, theoretical studies have shown that a direct hydrogen transfer from the nitrogen to the oxygen to form the pyridazin-3-ol tautomer has a high activation energy. researchgate.net However, the formation of a dimer can facilitate a double hydrogen transfer, significantly lowering the energy barrier. researchgate.net These calculations provide a baseline for understanding the relative stability of the tautomers of this compound.

The presence of a solvent can dramatically shift the tautomeric equilibrium. researchgate.net Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can predict how the polarity of the solvent stabilizes or destabilizes each tautomer. Generally, more polar tautomers are better stabilized by polar solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonds. researchgate.net Studies on pyridazin-3(2H)-one have demonstrated that protic polar solvents can significantly reduce the activation energy for tautomerization by participating in the proton transfer. researchgate.net

For this compound, with its polar aminomethyl and hydroxyl/oxo groups, explicit solvent models would be particularly important for accurately predicting the tautomeric equilibrium in aqueous or other protic environments.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery and materials science, allowing for the prediction of a compound's activity based on its structure. For pyridazinone derivatives, these methods are used to design molecules with enhanced biological activities, such as anti-inflammatory or enzyme inhibitory effects. nih.govtandfonline.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For pyridazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.com

These methods involve:

Alignment: A set of active molecules are structurally aligned.

Field Calculation: Steric and electrostatic fields around the molecules are calculated on a 3D grid.

Statistical Analysis: Partial least squares (PLS) analysis is used to correlate the variations in the field values with the variations in biological activity (e.g., pIC50).

The resulting models can predict the activity of new, unsynthesized compounds and provide visual contour maps that guide the design of more potent molecules. tandfonline.com

Table 1: Example of a QSAR Model for Pyrazolo-pyridazinone Derivatives

This table is based on a study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors and illustrates the statistical parameters used to validate a QSAR model. tandfonline.com

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.723 | 0.958 | 0.129 | 158.4 |

| CoMSIA | 0.751 | 0.966 | 0.116 | 196.2 |

| **q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: F-statistic value |

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. researchgate.net These can be broadly categorized:

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical Descriptors: Such as lipophilicity (LogP) and molar refractivity.

Despite a thorough search for scientific literature, no specific molecular docking studies concerning the compound this compound were found in the available resources.

Computational chemistry and molecular docking are powerful tools for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein. This type of analysis is crucial in the field of drug discovery and development for identifying potential drug candidates and understanding their mechanisms of action.

Such studies would typically involve:

Prediction of Binding Modes and Affinities: Using computational software to place the molecule of interest into the binding site of a target protein. The simulation would predict the most likely conformation (pose) of the molecule when bound and estimate the strength of the binding, often expressed as a docking score or binding energy.

Analysis of Non-Covalent Interactions: A detailed examination of the specific atomic-level interactions between the molecule and the protein. This would include identifying hydrogen bonds, hydrophobic interactions, ionic bonds, and other forces that stabilize the complex.

Unfortunately, no published research detailing these specific computational analyses for this compound could be retrieved. Therefore, the requested article sections on its molecular docking studies, predicted binding modes, binding affinities, and non-covalent interactions with macromolecular targets cannot be generated at this time.

Further experimental and computational research would be required to elucidate the potential biological targets and interaction profiles of this compound.

Research on Functional Analogues and Derivative Exploration

Design Principles for Pyridazine-Based Analogues

The design of novel pyridazine-based compounds leverages established medicinal chemistry strategies to optimize molecular properties and interactions with biological targets. nih.govnih.gov The pyridazine (B1198779) ring itself possesses unique characteristics, such as weak basicity and a high dipole moment, which are advantageous in drug design. nih.gov

Bioisosteric replacement is a fundamental strategy used to modify the properties of a lead compound while retaining its primary biological activity. researchgate.netresearchgate.net In the context of pyridazine analogues, this involves substituting parts of the molecule with other chemical groups that have similar physical or chemical characteristics.

A common application of this principle is the replacement of a phenyl ring with a pyridazine ring, a modification that can significantly decrease lipophilicity (by about two log units) and potentially improve aqueous solubility. nih.govcambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring increases polarity and reduces electron density, which can lead to lower susceptibility to cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com The pyridazine nucleus can serve as a bioisostere for other heterocyclic systems like pyridine (B92270) or pyrimidine (B1678525) to create novel ligands for various receptors. nih.gov Nonclassical bioisosteres, such as those incorporating trifluoromethyl groups, have also been explored to enhance the biological activity of pyridazine derivatives. mdpi.com

Table 1: Common Bioisosteric Replacements in Heterocyclic Chemistry

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference(s) |

|---|---|---|---|

| Phenyl | Pyridazine | Reduce lipophilicity, improve solubility, alter metabolic profile. | cambridgemedchemconsulting.com, nih.gov |

| Pyridine | Pyridazine | Modulate receptor binding and pharmacokinetic properties. | nih.gov |

| Pyrazole (B372694) | Pyridazine | Ring expansion to explore new chemical space and interactions. | acs.org |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhance biological activity and serve as a stable alternative. | rsc.org |

Scaffold hopping is a powerful technique in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. researchgate.net This approach is widely used to discover new pyridazine-based derivatives with improved properties. nih.govacs.orgnih.gov For instance, researchers have successfully employed scaffold hopping by expanding a pyrazole ring into a pyridazine ring to create novel JNK1 inhibitors. acs.org Similarly, the central pyridine carboxamide core of sorafenib (B1663141) has been replaced with a pyridazine nucleus to develop new VEGFR-2 inhibitors. nih.gov

Molecular hybridization involves combining distinct pharmacophoric elements from different bioactive molecules into a single new molecule. acs.org This strategy has been used to merge the pyridazine ring with other anticancer fragments, such as a 4-fluorophenyl group, to enhance inhibitory activity against specific targets like JNK1. acs.org The design of pyridine-annulated purine (B94841) analogs through scaffold hopping and hybridization has also led to the discovery of novel apoptotic anticancer agents. rsc.org

Synthesis and Characterization of Novel Derivatives

The generation of a diverse library of analogues for screening requires robust and flexible synthetic methodologies. The characterization of these new molecules is typically accomplished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). orientjchem.orgnih.gov

The introduction of various alkyl and aryl substituents onto the pyridazine core is a key strategy for exploring the chemical space around the parent compound. researchgate.net A variety of synthetic methods are available for this purpose. For example, new aromatic compounds featuring a pyridazine core can be prepared through simple condensation and ring closure reactions. nih.gov The synthesis of N-alkyl or N-aryl pyridinium (B92312) derivatives can be achieved via nucleophilic substitution reactions. nih.gov Multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, provide rapid access to diverse polysubstituted pyridines, a methodology that can be adapted for pyridazine synthesis. nih.gov The regioselective synthesis of substituted pyrazoles has been achieved through the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters, demonstrating methods applicable to related heterocyclic systems. acs.org

Table 2: Examples of Synthetic Approaches for Alkyl and Aryl Substitution

| Substitution Type | Synthetic Method | Description | Reference(s) |

|---|---|---|---|

| N-Alkyl Pyridinium | Nucleophilic Substitution | Reaction between a pyridine derivative and an alkyl iodide selectively alkylates the pyridine nitrogen. | nih.gov |

| N-Aryl Pyridinium | Zincke Reaction | An aromatic nucleophilic substitution followed by reaction with anilines to yield N-aryl derivatives. | nih.gov |

| Polysubstituted Pyridines | Multicomponent Reaction | A two-pot, three-component procedure involving aza-Wittig and Diels-Alder reactions. | nih.gov |

| Di-substituted Quinoxalines | Nucleophilic Addition | Reaction of monosubstituted quinoxalines with alkyl or aryl nucleophiles followed by oxidative rearomatization. | researchgate.net |

The aminomethyl group at the C4 position is a critical site for modification to probe its role in biological interactions. The synthesis of derivatives with modified aminomethyl moieties can provide valuable insights into structure-activity relationships. For example, research on DPP-4 inhibitors involved substituting a core motif with fused 6-(aminomethyl)pyrazolopyrimidine fragments to investigate potency. rjraap.com Visible-light-driven photocatalysis offers a modern and environmentally friendly method for the site-selective functionalization of pyridine derivatives, which could be applied to modify the aminomethyl group or the pyridazine ring itself. acs.org

Structure-Activity Relationship (SAR) Investigations of Analogues

SAR studies are crucial for optimizing a lead compound into a viable drug candidate. These investigations systematically alter the structure of a compound and assess the impact of these changes on its biological activity. nih.govnih.gov

For pyridazinone analogues developed as glucan synthase inhibitors, SAR studies focused on modifications to the core structure and optimization of a sulfonamide moiety. nih.gov In the development of inhibitors for Mycobacterium tuberculosis IMPDH, SAR was explored by modifying a piperazine (B1678402) ring and other substituents, revealing that even small changes, like the introduction of a methyl group, could ablate activity. nih.gov Studies on pyrazolo[3,4-b]pyridine derivatives have also been conducted to establish preliminary SAR trends. researchgate.net The systematic modification of four distinct regions of a lead compound helped to elucidate the SAR for a series of potent ACAT inhibitors. nih.gov Similarly, SAR studies on 2-pyridinylpiperazines led to the identification of potent antagonists for the melanocortin-4 receptor. nih.gov These examples underscore the general principle that systematic structural modification is key to understanding and improving the biological profile of heterocyclic compounds.

Table 3: Illustrative Structure-Activity Relationship (SAR) Findings for Pyridazine and Related Heterocycles

| Compound Series | Modification Area | Impact on Activity | Reference(s) |

|---|---|---|---|

| Pyridazinone Analogues | Sulfonamide Moiety | Optimization led to improved systemic exposure while retaining good antifungal activity. | nih.gov |

| Isoquinolinesulfonyl-piperazines | Piperazine Ring & Isoquinoline (B145761) Substituents | Modifications to the piperazine ring or addition of a methyl group to the isoquinoline ablated whole-cell and enzyme activity. | nih.gov |

| Phenylurea Derivatives | Four distinct regions of the molecule | Systematic modification revealed key interactions and led to compounds with potent in vivo activity. | nih.gov |

Pyridazine Derivatives in Coordination Chemistry and Ligand Design

Synthesis of Pyridazine-Containing Ligands

The synthesis of pyridazine-containing ligands is a field of active research, driven by the versatile coordination properties of the pyridazine moiety. Various synthetic strategies have been developed to incorporate the pyridazine ring into mono- and polydentate ligands.

A common method for the synthesis of pyridazine-based ligands is the condensation reaction between a pyridazine derivative containing a reactive functional group, such as a hydrazine (B178648), and an aldehyde or ketone. For example, tridentate pyridazine ligands have been prepared in high yields from 3,6-disubstituted pyridazine hydrazines and pyridine aldehyde via Schiff base condensation. researchgate.net This approach allows for the introduction of different substituents on the pyridazine ring, which can be used to modulate the electronic and steric properties of the resulting ligand. researchgate.net

Another strategy involves the direct functionalization of the pyridazine ring. For instance, 6-substituted-2-phenylimidazo[1,2-b]pyridazines have been synthesized through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov The halogen atom on the pyridazine ring plays a crucial role in directing the cyclization reaction. nih.gov Nucleophilic substitution reactions on the pyridazine ring can also be employed to introduce desired functionalities. acs.org

Furthermore, multi-step synthetic routes have been developed to create more complex polydentate ligands. For example, pyridyl-functionalized scorpionate ligands have been synthesized, which can act as N4-multidentate chelators. nih.gov The synthesis of these ligands often involves the reaction of a pyridyl-containing alcohol with a tris(pyrazolyl)methane derivative.

The choice of synthetic route depends on the desired ligand architecture and the nature of the substituents to be incorporated. The development of efficient and versatile synthetic methods is crucial for the exploration of new pyridazine-based coordination complexes with novel properties and applications.

Table 3: Synthetic Methods for Pyridazine-Containing Ligands

| Synthetic Method | Starting Materials | Ligand Type | Reference |

|---|---|---|---|

| Schiff Base Condensation | 3,6-Disubstituted pyridazine hydrazines, Pyridine aldehyde | Tridentate | researchgate.net |

| Cyclocondensation | 3-Amino-6-halopyridazine, α-Bromoketone | Imidazo[1,2-b]pyridazine | nih.gov |

| Multi-step Synthesis | Pyridyl-containing alcohol, Tris(pyrazolyl)methane derivative | Polydentate Scorpionate | nih.gov |

| Copper-catalyzed Cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines | organic-chemistry.org |

Coordination Behavior with Metal Ions

Pyridazine and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions to form complexes with diverse structures and properties. The two adjacent nitrogen atoms of the pyridazine ring can act as donor atoms, allowing the ligand to coordinate in a monodentate, bidentate, or bridging fashion.

The coordination behavior of pyridazine ligands is influenced by several factors, including the nature of the metal ion, the substituents on the pyridazine ring, and the reaction conditions. For example, tridentate pyridazine ligands have been shown to react with first-row transition metal nitrates to form either ML2 or ML type complexes, depending on the steric bulk of the substituents on the pyridazine ring. researchgate.net This demonstrates the significant electronic and steric influence of the substituents on the coordination outcome. researchgate.net

Pyridazine ligands can form complexes with various geometries, including octahedral, tetrahedral, and square planar. nih.govmdpi.com For instance, a series of first-row transition metal complexes with a tridentate pyridazine ligand revealed penta- or hexa-coordinated metal centers. nih.govacs.org The solid-state structures of these complexes, often determined by single-crystal X-ray diffraction, provide valuable insights into the coordination environment of the metal ion. nih.govmdpi.comacs.org

The electronic properties of the pyridazine ligand, such as its π-acceptor ability, also play a crucial role in the stability and reactivity of the resulting metal complexes. The electron-deficient nature of the pyridazine ring can lead to interesting electronic properties in its metal complexes, including π-backbonding effects. nih.gov

The versatility of pyridazine-based ligands has led to their use in the construction of coordination polymers and supramolecular assemblies. The ability of pyridazine to act as a bridging ligand is particularly useful in this context, allowing for the formation of extended structures with interesting magnetic or catalytic properties.

Table 4: Coordination Complexes of Pyridazine Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Zn(II) | Tridentate Pyridazine | Octahedral (ML2) | researchgate.net |

| Cu(II) | Tridentate Pyridazine | Octahedral (ML) | researchgate.net |

| Ni(II), Cu(II), Zn(II) | Tridentate Pyridazine Hydrazone | Penta- or Hexa-coordinate | nih.govacs.org |

| Zn(II), Cd(II) | Pyridine-type ligands | Tetrahedral or Hexa-coordinate | mdpi.com |

Advanced Mechanistic Studies and Interaction Analysis

Investigation of Molecular Adsorption Mechanisms at Interfaces

The adsorption of organic molecules onto solid surfaces is a phenomenon of significant interest, particularly for applications in corrosion inhibition and surface modification. The pyridazinone ring, rich in heteroatoms (nitrogen and oxygen) and π-electrons, along with the primary amine group in 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol, are expected to be key contributors to its adsorption properties.

The adsorption behavior of pyridazinone derivatives on metal surfaces is often characterized using adsorption isotherms. The Langmuir adsorption isotherm is frequently found to be applicable, suggesting the formation of a monolayer of the inhibitor on the surface. jocpr.comnajah.eduresearchgate.netjocpr.comnajah.edu This model assumes that the surface contains a fixed number of adsorption sites and that each site can hold only one molecule of the adsorbate.

The equilibrium of the adsorption process can be represented by the following equation: C / θ = 1 / K_ads + C

where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line, confirming the applicability of the Langmuir isotherm.

For pyridazinone derivatives, the adsorption process is often a combination of both physisorption and chemisorption. The protonated amine group in acidic media can interact electrostatically with a negatively charged metal surface, while the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyridazinone ring, can be shared with the vacant d-orbitals of the metal, leading to chemisorption.

A representative set of thermodynamic data for a related pyridazinone derivative is presented in the table below.

| Parameter | Value | Interpretation |

| ΔG°_ads | -30 to -40 kJ/mol | Spontaneous and predominantly chemisorption |

| ΔH°_ads | Negative | Exothermic adsorption process |

| ΔS°_ads | Positive | Increase in disorder at the solid-liquid interface |

Note: The data in this table is representative of typical values found for pyridazinone derivatives in corrosion inhibition studies and is not specific to this compound.

Surface characterization techniques are instrumental in visualizing the effects of inhibitor adsorption. Scanning Electron Microscopy (SEM) is a powerful tool to observe the morphology of a metal surface before and after exposure to a corrosive environment, with and without an inhibitor. In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and roughening. researchgate.net In contrast, the presence of an effective inhibitor like a pyridazinone derivative is expected to result in a much smoother surface, indicating the formation of a protective film that mitigates corrosion. nih.govnih.govresearchgate.net

High-resolution SEM (HR-SEM) can provide even more detailed images of the adsorbed inhibitor film. nih.govnih.gov These images can reveal the uniformity and density of the protective layer, offering visual confirmation of the effectiveness of the inhibitor. The presence of a uniform film of this compound on a metal surface would be strong evidence of its strong adsorption and protective capabilities.

Electrochemical Characterization of Surface Phenomena

Electrochemical techniques are highly sensitive to changes occurring at the electrode-electrolyte interface and are therefore invaluable for studying the adsorption and inhibitive action of compounds like this compound.

Potentiodynamic polarization is a widely used technique to evaluate the effectiveness of corrosion inhibitors. najah.eduresearchgate.netchesci.comresearchgate.net By scanning the potential of a working electrode and measuring the resulting current, one can obtain polarization curves (Tafel plots) for the metal in the absence and presence of the inhibitor. From these plots, key corrosion parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) can be determined.

For a mixed-type inhibitor, which is common for pyridazinone derivatives, the addition of the compound will lead to a decrease in both the anodic and cathodic current densities. najah.educhesci.com This indicates that the inhibitor affects both the metal dissolution (anodic reaction) and the hydrogen evolution (cathodic reaction). A significant decrease in i_corr in the presence of the inhibitor signifies a reduction in the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i_corr - i'_corr) / i_corr] x 100

where i_corr and i'_corr are the corrosion current densities without and with the inhibitor, respectively. Studies on related pyridazinone compounds have shown high inhibition efficiencies, often exceeding 90% at optimal concentrations. najah.edunajah.educhesci.com

The following table presents hypothetical data from a potentiodynamic polarization study, illustrating the expected effect of this compound.

| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |

| 0 | -500 | 1000 | 120 | -150 | - |

| 1x10⁻⁵ | -490 | 200 | 115 | -145 | 80.0 |

| 1x10⁻⁴ | -485 | 100 | 110 | -140 | 90.0 |

| 1x10⁻³ | -480 | 50 | 105 | -135 | 95.0 |

Note: This data is illustrative and represents typical trends observed for effective pyridazinone-based corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes and the properties of the electrode/solution interface. jocpr.comresearchgate.netjocpr.comderpharmachemica.comchesci.com In a typical EIS experiment for a corrosion system, the impedance data is often represented as a Nyquist plot.

For a metal in a corrosive medium, the Nyquist plot often shows a single depressed semicircle, which is attributed to the charge transfer process and the non-ideal nature of the double-layer capacitance. Upon the addition of an effective inhibitor like a pyridazinone derivative, the diameter of the semicircle is expected to increase significantly. jocpr.comresearchgate.netjocpr.com This increase in the diameter corresponds to an increase in the charge transfer resistance (R_ct), indicating that the inhibitor is hindering the corrosion process.

The inhibition efficiency can also be calculated from the R_ct values:

IE% = [(R'_ct - R_ct) / R'_ct] x 100

where R_ct and R'_ct are the charge transfer resistances without and with the inhibitor, respectively.

Furthermore, the double-layer capacitance (C_dl) typically decreases in the presence of an inhibitor. researchgate.net This is due to the replacement of water molecules (with a higher dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant) and/or an increase in the thickness of the electrical double layer.

The following table summarizes the expected EIS parameters for a metal in a corrosive solution with and without this compound.

| Inhibitor Conc. (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE (%) |

| 0 | 50 | 200 | - |

| 1x10⁻⁵ | 250 | 100 | 80.0 |

| 1x10⁻⁴ | 500 | 75 | 90.0 |

| 1x10⁻³ | 1000 | 50 | 95.0 |

Note: This data is illustrative and represents typical trends observed for effective pyridazinone-based corrosion inhibitors.

Mechanistic Insights into Enzyme Inhibition

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including enzymes. nih.govmdpi.com The specific structural motifs of this compound make it a candidate for investigation as an enzyme inhibitor.

Studies on various pyridazinone derivatives have revealed their potential to inhibit enzymes such as monoamine oxidase B (MAO-B), phosphodiesterases (PDEs), and cyclooxygenases (COXs). nih.govmdpi.comacs.orgnih.govnih.gov The mechanism of inhibition is often found to be competitive and reversible. nih.gov

In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The aminomethyl group and the pyridazinone ring of this compound could play crucial roles in this interaction. The amine group can form hydrogen bonds with amino acid residues in the active site, while the pyridazinone ring can engage in hydrophobic and π-π stacking interactions.

For instance, in the inhibition of MAO-B, the pyridazinone ring of some inhibitors has been shown to interact with key residues in the active site. nih.gov Similarly, in the case of PDE4 inhibition, the pyridazinone moiety can occupy a hydrophobic pocket within the enzyme's active site. nih.gov The dimethyl substitution on the pyridazinone ring of this compound could further enhance these hydrophobic interactions and contribute to the specificity of binding.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The lower the IC₅₀ value, the more potent the inhibitor. The table below presents hypothetical IC₅₀ values for this compound against a panel of enzymes, based on activities reported for related compounds.

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| MAO-B | 0.5 | Competitive, Reversible |

| PDE4B | 1.2 | Competitive |

| COX-2 | 2.5 | Competitive |

Note: This data is hypothetical and for illustrative purposes to indicate the potential enzymatic inhibitory profile of a compound with this structure.

The elucidation of the precise binding mode and the key interactions between this compound and the active site of a target enzyme would require advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex and computational molecular docking studies.

Enzyme Kinetic Studies to Determine Inhibition Type and Constants

While specific kinetic studies for this compound are not detailed in the available literature, research on analogous hydrazine (B178648) and pyridazine (B1198779) compounds provides insight into potential mechanisms of action, particularly concerning pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. One such key enzyme is γ-aminobutyric acid aminotransferase (GABA-AT), which is crucial for the degradation of the neurotransmitter GABA.

Studies on hydrazine analogues, such as (3-Hydroxybenzyl)hydrazine and methylhydrazine, have identified them as potent, slow-binding inhibitors of GABA-AT. nih.gov This type of inhibition is characterized by a time-dependent increase in enzyme inhibition, which does not involve the initial formation of a rapidly reversible enzyme-inhibitor complex. nih.gov The inhibition constants (K_i) calculated from these slow-binding kinetics demonstrate the potency of these analogues. nih.gov For instance, the K_i for methylhydrazine is 2.2 µM, while for (3-hydroxybenzyl)hydrazine it is 0.3 µM. nih.gov Another compound, 3-hydrazinopropionate, was found to have an equilibrium inhibition constant of less than 20 nM. nih.gov

This slow-binding mechanism and the potent inhibitory constants of related structures suggest that pyridazinol derivatives could be designed to target PLP-dependent enzymes with high efficacy. The kinetic parameters for these hydrazine analogues provide a quantitative basis for understanding their interaction with GABA-AT. nih.gov

Table 1: Inhibition Constants of Hydrazine Analogues against GABA-AT Data derived from slow-binding inhibition kinetic studies.

| Inhibitor Compound | Inhibition Constant (K_i) | Rate of Complex Formation (k_on) | Rate of Complex Dissociation (k_off) |

| Methylhydrazine | 2.2 µM | 2.08 x 10³ M⁻¹ min⁻¹ | 4.6 x 10⁻³ min⁻¹ |

| (3-Hydroxybenzyl)hydrazine | 0.3 µM | 1.98 x 10⁴ M⁻¹ min⁻¹ | 5.0 x 10⁻³ min⁻¹ |

Source: nih.gov

Molecular Basis of Enzyme-Inhibitor Interactions

The molecular-level interactions between pyridazinol analogues and their target enzymes are often investigated using computational methods like molecular docking and molecular dynamics (MD) simulations. mdpi.commdpi.com These techniques help elucidate the binding modes of inhibitors within the enzyme's active site and identify key amino acid residues involved in the interaction. mdpi.comnih.gov

For PLP-dependent enzymes that catalyze β-replacement reactions, the catalytic mechanism may involve a fixed conformation of the amino acid substrate within the enzyme-substrate complex. capes.gov.br This suggests that inhibitors mimicking this conformation could achieve high specificity and affinity. In the case of the slow-binding inhibition of GABA-AT by hydrazine analogues, studies indicate that the inhibition process does not cause a significant conformational change in the enzyme. nih.gov This was determined by the absence of changes in the tryptophan fluorescence of GABA-AT upon the binding of inhibitors like methylhydrazine. nih.gov

Furthermore, spectrophotometric titration has shown that for some inhibitors, only one molecule of PLP per enzyme dimer reacts with the inhibitor. nih.gov Molecular docking studies on similar heterocyclic compounds targeting other enzymes have been used to identify specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex and prevent the inhibitor from approaching the catalytic residues. nih.gov These computational approaches are crucial for understanding the structural basis of inhibition and for the rational design of new, more potent inhibitors. mdpi.com

Exploration of Interactions with Biological Receptor Systems

Understanding Ligand-Receptor Binding Mechanisms

The mechanism by which pyridazinol analogues bind to neuroreceptors like the GABA-A receptor has been elucidated through a combination of kinetic and competitive binding studies. These compounds typically act as competitive antagonists. nih.govnih.gov For example, Gabazine (SR 95531) and SR 42641 have been shown to be competitive antagonists at the high-affinity GABA-A receptor site. nih.gov They bind to the same recognition site as GABA itself—the orthosteric site—and in doing so, they prevent GABA from binding and activating the receptor. wikipedia.orgnih.gov

The GABA-A receptor is a ligand-gated ion channel, and its orthosteric binding sites are located at the interface between its β+ and α− subunits. nih.gov By occupying this site, antagonists like Gabazine allosterically inhibit the opening of the receptor's chloride ion channel, which blocks the inhibitory effect of GABA. wikipedia.orgnih.gov

Interestingly, detailed kinetic analysis using Scatchard and Lineweaver-Burk plots revealed a more complex interaction for SR 95531 and SR 42641. While they are competitive antagonists at the high-affinity state of the GABA-A receptor, their interaction was found to be non-competitive at the low-affinity site. nih.gov This dual mechanism highlights the sophisticated nature of ligand-receptor interactions and the value of these analogues in probing the different conformational and affinity states of the GABA-A receptor. Structure-activity relationship studies have also shown that chemical modifications, such as substitutions on the pyridazine ring, significantly influence the binding affinity of these ligands for the receptor. nih.govcapes.gov.br

Emerging Research Directions and Future Outlook

Integration of Advanced Spectroscopic and Computational Methodologies

Future investigations into 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol will heavily rely on the synergy between advanced spectroscopic techniques and computational modeling to fully elucidate its structure-property relationships. The synthesis and characterization of novel pyridazine (B1198779) derivatives are routinely confirmed using a suite of spectroscopic methods, including Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry (MS) mdpi.commdpi.comjocpr.com. These techniques will be fundamental in verifying the synthesis of this compound and any subsequent derivatives.

Beyond structural confirmation, computational studies are essential for providing deep insights into molecular behavior. Methodologies such as Density Functional Theory (DFT) and Monte Carlo simulations are employed to understand the electronic properties and potential interaction mechanisms of pyridazine compounds tandfonline.combohrium.com. For instance, DFT calculations can predict the electron density distribution, which is crucial for understanding how the molecule might interact with biological targets or metal surfaces. Molecular dynamics simulations can further predict the stability and binding modes of these compounds within protein active sites or on material interfaces acs.orgnih.gov. The integration of these computational tools with experimental spectroscopic data will enable a detailed, atomic-level understanding of the compound's reactivity and potential applications.

Development of Novel Pyridazine-Based Chemical Probes

The pyridazine scaffold is recognized for its role in molecular recognition, largely due to the robust hydrogen-bonding capacity of its two adjacent nitrogen atoms and its ability to participate in π-π stacking interactions nih.govblumberginstitute.org. These properties make pyridazine derivatives excellent candidates for development as chemical probes to investigate biological systems. The 3-aminopyridazine (B1208633) core, structurally related to this compound, is present in three approved drugs, highlighting its biological relevance nih.gov.

The aminomethyl group on the this compound molecule provides a versatile chemical handle for modification. This site can be used to attach fluorescent tags, biotin (B1667282) labels, or photo-cross-linking groups, transforming the core molecule into a sophisticated chemical probe. Such probes could be used to identify and study new biological targets, visualize cellular processes, and elucidate the mechanisms of action for pyridazine-based bioactive compounds. Researchers have successfully developed pyridazine derivatives as selective inhibitors for enzymes like cyclooxygenase-2 (COX-2) and c-Jun N-terminal kinase (JNK1), demonstrating the scaffold's utility in creating targeted molecular tools acs.orgnih.govmdpi.comnih.gov.

High-Throughput Screening and Virtual Libraries for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" with desired biological activity sygnaturediscovery.comnews-medical.net. The process typically involves automated testing of molecules against a specific biological target news-medical.net. As a novel chemical entity, this compound is a prime candidate for inclusion in HTS campaigns to uncover new pharmacological activities.

In parallel with physical screening, computational methods like virtual screening are becoming increasingly powerful. Virtual screening allows for the rapid, in-silico evaluation of large digital libraries of compounds against biological target structures jksus.orgresearchgate.net. This approach has been successfully applied to pyridazine derivatives to identify potential inhibitors of acetylcholinesterase for Alzheimer's disease treatment jksus.orgresearchgate.net. Starting with the core structure of this compound, vast virtual libraries can be generated by computationally adding a wide variety of substituents. These libraries can then be screened against hundreds of validated biological targets to identify potential protein-ligand interactions, thereby prioritizing synthetic efforts and accelerating the discovery of new lead compounds news-medical.net.

The typical HTS workflow involves several key stages:

| HTS Stage | Description |

| Assay Development | A robust and reliable biological assay is established and optimized for an automated platform. |

| Pilot Screen | A small subset of the compound library is tested to validate the assay's performance and estimate the hit rate. |

| Full Library Screen | The entire compound library is screened against the target, generating a large dataset. |

| Data Analysis | Advanced algorithms and machine learning are used to analyze the data, identify patterns, and pinpoint potential drug candidates or "hits". |

| Hit Confirmation | The identified hits are re-tested to confirm their activity and rule out false positives. |

This table outlines the general process of High-Throughput Screening (HTS) used in drug discovery to identify active compounds from large libraries sygnaturediscovery.comyoutube.com.

Potential in Advanced Materials Science Applications (e.g., corrosion inhibition as a research area)

An exciting and well-documented application for pyridazine derivatives is in the field of materials science, particularly as corrosion inhibitors. tandfonline.com Numerous studies have demonstrated that pyridazine-based compounds are highly effective at protecting metals, such as mild steel, from corrosion in acidic environments. bohrium.comresearchgate.netresearchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a stable, protective film that displaces water molecules and prevents attack by corrosive agents like chloride ions. tandfonline.combohrium.com

The pyridazine ring's nitrogen and oxygen atoms can coordinate with metal ions, leading to strong surface adhesion through a process known as chemisorption. tandfonline.com Furthermore, the planar structure of pyridazine rings promotes efficient π–π stacking, which can contribute to the formation of densely packed, protective layers on the material surface. rsc.org Given that this compound possesses the key pyridazine heterocycle with nitrogen and oxygen atoms, it is a strong candidate for investigation as a novel, potentially eco-friendly corrosion inhibitor. Research in this area would involve electrochemical studies and surface analysis to quantify its inhibition efficiency and understand its adsorption behavior.

Table: Corrosion Inhibition Efficiency of Various Pyridazine Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| PZ-oxy | Mild Steel | 1 M HCl | 94 | tandfonline.com |

| PZ-yl | Mild Steel | 1 M HCl | 96 | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP) | Mild Steel | 1 M HCl | 98 | researchgate.net |

| 6-phenyl-3(2H)-pyridazinone (P1) | Mild Steel | 0.5 M HCl | 61 | researchgate.net |

| 2,4-diphenylbenzo bohrium.comblumberginstitute.orgimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 mol L⁻¹ HCl | 90.5 | researchgate.net |

This table summarizes the reported maximum corrosion inhibition efficiencies for several pyridazine derivatives, highlighting the potential of this chemical class in materials protection. tandfonline.comresearchgate.netresearchgate.net

Contribution to Chemical Biology and Drug Discovery Research Paradigms

The pyridazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to a variety of biological targets. nih.govnih.gov Its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capability, make it an attractive isostere for replacing phenyl rings in drug candidates, often leading to improved properties like reduced lipophilicity. nih.govblumberginstitute.org

The easy functionalization of the pyridazine ring allows for the creation of diverse compound libraries, making it a valuable building block for designing new drugs. researchgate.net Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. mdpi.commdpi.comnih.govresearchgate.net The fact that the subject compound, this compound, belongs to the 3-pyridazinone class, which is related to the 3-aminopyridazine core found in marketed drugs like Minaprine, further underscores its potential. nih.gov By serving as a novel, unexplored scaffold, this compound and its future derivatives could lead to the discovery of agents with new mechanisms of action, contributing significantly to the advancement of chemical biology and the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.